molecular formula C21H17ClN2O2 B2663504 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide CAS No. 726150-52-3

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide

Cat. No. B2663504
M. Wt: 364.83
InChI Key: YPHRIEYRNMAVGS-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide is a chemical compound with the molecular formula C21H17ClN2O2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17ClN2O2/c1-13-3-7-15(8-4-13)19-17(12-23)21(24-18(25)11-22)26-20(19)16-9-5-14(2)6-10-16/h3-10H,11H2,1-2H3,(H,24,25) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.83 . It is a powder at room temperature .

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis in Herbicides and Safeners : The compound's role in the synthesis of herbicides and safeners was explored, where it serves as a precursor in producing high specific activity compounds for studies on their metabolism and action mechanism (Latli & Casida, 1995).

Metabolic Pathway Studies

  • Metabolism in Herbicides : Investigations have been conducted on the metabolic pathways of chloroacetamide herbicides, where derivatives of the compound are implicated in the metabolic processes and potential carcinogenic pathways (Coleman et al., 2000).

Anticancer Research

  • Anticancer Activity : Research into the anticancer properties of 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives reveals potential cytotoxic effects against specific leukemia cell lines, highlighting its relevance in cancer treatment research (Horishny et al., 2021).

Antiprotozoal Activity

  • Antiprotozoal Effects : Studies on the antiprotozoal activity of certain furan derivatives, including chloro and methyl-substituted variants, have shown effectiveness against Trypanosoma rhodesiense, suggesting potential applications in treating protozoal infections (Das & Boykin, 1977).

Antimalarial Research

  • Antimalarial Properties : Derivatives of the compound have been evaluated for their antimalarial activity, with studies focusing on structure-activity relationships to enhance efficacy against Plasmodium berghei in mice (Werbel et al., 1986).

Chemical Analysis and Synthesis

  • Derivatization Techniques : The compound has been involved in developing novel derivatization techniques for improved analytical processes, such as in gas chromatography and mass spectrometry (Lu & Giese, 2000).

  • Antimicrobial Activity : Research into the antimicrobial properties of certain thiophene derivatives of the compound has been conducted, suggesting potential applications in combating microbial infections (Arora et al., 2013).

  • Soil Interaction in Herbicide Activity : The interaction of chloroacetamide herbicides with soil and their activity in agricultural contexts have been studied, offering insights into environmentally safe and effective usage (Banks & Robinson, 1986).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-3-7-15(8-4-13)19-17(12-23)21(24-18(25)11-22)26-20(19)16-9-5-14(2)6-10-16/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRIEYRNMAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide

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